3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, sulfonates, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where 1,2,4-triazole derivatives have shown efficacy.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its wide range of biological activities.
Fluconazole: A well-known antifungal agent that contains a 1,2,4-triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Uniqueness
3-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other 1,2,4-triazole derivatives.
Properties
Molecular Formula |
C23H20ClN3OS |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-6-12-20(13-7-16)27-22(18-8-10-19(24)11-9-18)25-26-23(27)29-15-17-4-3-5-21(14-17)28-2/h3-14H,15H2,1-2H3 |
InChI Key |
SSYCMIHIBNZODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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